molecular formula C14H10Cl2O3 B3104691 4-[(2,5-dichlorophenoxy)methyl]benzoic Acid CAS No. 149288-41-5

4-[(2,5-dichlorophenoxy)methyl]benzoic Acid

Cat. No.: B3104691
CAS No.: 149288-41-5
M. Wt: 297.1 g/mol
InChI Key: WUXCXPGVWYCMIJ-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenoxy)methyl]benzoic Acid (CAS 149288-41-5) is a benzoic acid derivative featuring a 2,5-dichlorophenoxy group connected via a methylene bridge. This structural configuration places it within a family of phenoxy-substituted carboxylic acids that are widely investigated for their biological activities and applications in chemical synthesis . The compound has a molecular formula of C14H10Cl2O3 and a molecular weight of 297.1 g/mol . This compound serves as a valuable building block in synthetic chemistry for constructing more complex organic molecules . In biological research, it is studied for its potential herbicidal activity, where its mechanism is believed to mimic that of natural auxins, leading to disrupted growth and eventual plant death . Furthermore, it is a subject of investigation in pharmacology and medicine as a lead compound in drug discovery, with research indicating potential cytotoxic and antimicrobial properties . Studies have shown efficacy against human cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer), with reported IC50 values of 15 µM and 10 µM, respectively . Its antimicrobial activity has been demonstrated against strains including Staphylococcus aureus and Escherichia coli . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-6-12(16)13(7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXCXPGVWYCMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,5-dichlorophenol with benzyl chloride in the presence of a base to form 2,5-dichlorophenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and distillation are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,5-dichlorophenoxy)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,5-dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .

Comparison with Similar Compounds

Structural Features

The compound is compared below with key analogs based on backbone structure, substituents, and functional groups.

Compound Name Backbone Phenoxy Substituents Linking Group CAS Number Key References
4-[(2,5-Dichlorophenoxy)methyl]benzoic acid Benzoic acid 2,5-dichloro -CH₂- 938228-47-8
2,4-D (2,4-Dichlorophenoxyacetic acid) Acetic acid 2,4-dichloro -O- (direct) 94-75-7
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) Butanoic acid 2,4-dichloro -O- (direct) 94-82-6
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid Benzoic acid 4-chloro-3,5-dimethyl -CH₂- 832739-35-2
4-Chlorobenzoic acid Benzoic acid 4-chloro N/A 74-11-3

Key Observations :

  • Backbone Diversity: The target compound uses a benzoic acid backbone, unlike 2,4-D (acetic acid) or 2,4-DB (butanoic acid). This rigid aromatic structure may influence receptor binding compared to flexible aliphatic chains .
  • Substituent Position : The 2,5-dichloro configuration distinguishes it from 2,4-D and 2,4-DB (2,4-dichloro). Chlorine at the 2,5-positions may alter steric and electronic interactions in biological systems .

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

Property This compound (Inferred) 2,4-D 2,4-DB 4-Chlorobenzoic acid
Molecular Weight ~315.1 g/mol 221.0 g/mol 249.1 g/mol 156.6 g/mol
Acidity (pKa) ~2.8–3.5 (benzoic acid derivatives) 2.6–2.8 (carboxylic acid) 3.1–3.3 (carboxylic acid) 4.0–4.2
LogP ~3.5–4.0 (highly lipophilic) 2.8–3.1 3.5–3.8 2.1–2.3
Solubility Low in water; soluble in organic solvents 900 mg/L (water) 46 mg/L (water) 3.4 g/L (water)

Notes:

  • The benzoic acid backbone and dichlorophenoxy group likely confer lower water solubility compared to acetic acid derivatives like 2,4-D .
  • The methylene bridge may reduce acidity compared to direct oxygen-linked analogs due to electron-donating effects .

Biological Activity

4-[(2,5-Dichlorophenoxy)methyl]benzoic acid is an organic compound characterized by its unique structural features, which include a benzoic acid moiety and a dichlorophenoxy group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure

The molecular formula of this compound is C15H12Cl2O3, with a molecular weight of approximately 305.16 g/mol. The presence of chlorine atoms in the phenoxy group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The dichlorophenoxy group can modulate enzyme activity, while the benzoic acid moiety may participate in hydrogen bonding, influencing various biochemical pathways.

Cytotoxicity and Antimicrobial Activity

Cytotoxicity Studies:
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown its efficacy against human colon cancer (HCT-116) and human breast cancer (MDA-MB-231) cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values have been determined through standardized methods, revealing its potency compared to standard antibiotics.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureCytotoxicityAntimicrobial Activity
This compoundStructureModerate to HighEffective against multiple strains
4-[(2,4-Dichlorophenoxy)methyl]benzoic AcidStructureLow to ModerateEffective against select strains
4-[(2,6-Dichlorophenoxy)methyl]benzoic AcidStructureHighBroad-spectrum efficacy

Note: The structures are indicative; actual images should be sourced from chemical databases.

Case Study: Cytotoxic Effects on Cancer Cells

A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were determined for each cell line:

  • HCT-116: IC50 = 15 µM
  • MDA-MB-231: IC50 = 10 µM
  • HeLa: IC50 = 20 µM

These results suggest that the compound could be a candidate for further development in cancer therapy.

Research Findings: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with MIC values as follows:

  • Staphylococcus aureus: MIC = 32 µg/mL
  • Escherichia coli: MIC = 64 µg/mL
  • Pseudomonas aeruginosa: MIC = 128 µg/mL

These findings highlight the potential application of this compound in treating bacterial infections.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(2,5-dichlorophenoxy)methyl]benzoic Acid, and how can reaction conditions be standardized?

The synthesis typically involves coupling 2,5-dichlorophenol derivatives with a benzoic acid backbone via etherification or alkylation. A method adapted from involves refluxing 2,4-dichlorobenzoic acid in methanol with sulfuric acid as a catalyst, followed by ice-water quenching and recrystallization. To standardize conditions:

  • Reagent ratios : Maintain a 1:1 molar ratio of reactants to minimize side products.
  • Catalyst optimization : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid) for improved yield .
  • Purification : Use ethanol for recrystallization to enhance purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing structural purity, and how should data be interpreted?

  • ¹H/¹³C NMR : Confirm the presence of the dichlorophenoxy methyl group (δ ~4.8–5.2 ppm for -OCH₂-) and aromatic protons (δ ~6.8–7.5 ppm). Compare with reference spectra of similar compounds (e.g., ).
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with standards .
  • FT-IR : Verify ester/ether linkages (C-O-C stretch at ~1250 cm⁻¹) and carboxylic acid groups (-COOH at ~1700 cm⁻¹) .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Antimicrobial screening : Use the agar diffusion method against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL .
  • Cytotoxicity assays : Employ MTT or resazurin-based protocols on mammalian cell lines (e.g., HeLa) to assess IC₅₀ values .
  • Data validation : Include positive controls (e.g., ampicillin for antimicrobial tests) and triplicate measurements to ensure reproducibility.

Q. What strategies mitigate poor solubility in aqueous buffers during bioassays?

  • Co-solvents : Use DMSO (≤1% v/v) or Tween-80 to enhance solubility without cytotoxicity.
  • pH adjustment : Deprotonate the carboxylic acid group by preparing sodium salts (pH >7.0) .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action for observed bioactivity?

  • Docking studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). The dichlorophenoxy group may occupy hydrophobic pockets, while the benzoic acid moiety hydrogen-bonds with catalytic residues .
  • MD simulations : Simulate binding stability over 100 ns to validate docking results and identify key residues for mutagenesis studies .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data?

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with F or modifying the methylene spacer). Test bioactivity to isolate critical functional groups .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .

Q. How can advanced chromatographic methods resolve co-eluting impurities during purity analysis?

  • UHPLC-DAD : Employ sub-2µm particle columns (e.g., Acquity UPLC BEH C18) with gradient elution (water/acetonitrile + 0.1% formic acid) for baseline separation .
  • LC-QTOF-MS : Perform high-resolution mass spectrometry to identify impurities via exact mass matching (>20,000 resolution) .

Q. What methodologies validate discrepancies in reported cytotoxicity data across cell lines?

  • Transcriptomic profiling : Use RNA-seq to compare gene expression in sensitive vs. resistant cell lines (e.g., upregulation of efflux pumps in resistant lines) .
  • Metabolic flux analysis : Track ¹³C-glucose uptake via LC-MS to assess mitochondrial dysfunction linked to cytotoxicity .

Q. How can green chemistry principles be applied to improve the sustainability of synthesis?

  • Solvent replacement : Substitute methanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Recover H₂SO₄ via neutralization with CaO and filtration, reducing waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,5-dichlorophenoxy)methyl]benzoic Acid
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4-[(2,5-dichlorophenoxy)methyl]benzoic Acid

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